sEH Inhibitory Potency (Ki) Against Recombinant Human sEH in FRET‑Based Assay
In a FRET‑based assay using recombinant human sEH, 1-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea (Compound 1) exhibits a Ki of 1.40 nM, which is approximately 28‑fold less potent than the most potent congener in the patent family (Compound 28, Ki = 0.05 nM) but 2.7‑fold more potent than the weakest member with reported Ki data (Compound 37, Ki = 3.80 nM) [1][2]. This intermediate potency places the compound in a ‘moderate‑affinity’ tier that may be advantageous for target engagement studies requiring reversible inhibition kinetics without complete target saturation.
| Evidence Dimension | Inhibition constant (Ki) for recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (FRET assay) [1]; Ki = 1.43 nM (independent FRET assay) [1] |
| Comparator Or Baseline | Compound 28 (US10377744 family): Ki = 0.05 nM; Compound 37: Ki = 3.80 nM; Compound 12: Ki = 1.0 nM; Compound 6: Ki = 0.55 nM [2] |
| Quantified Difference | 28‑fold less potent than Compound 28; 2.7‑fold more potent than Compound 37; 1.4‑fold less potent than Compound 12 |
| Conditions | Recombinant human sEH expressed in baculovirus system; FRET displacement assay measuring ACPU binding; incubation 1 h; as reported in US10377744 / US11123311 [2] |
Why This Matters
Knowledge of the precise Ki value and its ranking among eight closely related patent compounds allows investigators to select an sEH inhibitor with the optimal dynamic range for their specific cellular or in vivo pharmacology model, avoiding both under‑dosing and excessive target inhibition.
- [1] BindingDB BDBM408978 – Ki data for Compound 1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 View Source
- [2] BindingDB comparative Ki data for US10377744 Compound 6 (BDBM408985), Compound 12 (BDBM408991), Compound 28 (BDBM409007), Compound 37 (BDBM409017). https://www.bindingdb.org View Source
